molecular formula C14H10N4O B1662815 Olprinone CAS No. 106730-54-5

Olprinone

Cat. No. B1662815
M. Wt: 250.25 g/mol
InChI Key: JPAWFIIYTJQOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olprinone is a cardiotonic agent . It has been marketed in Japan since 1996 . Olprinone is a newly developed phosphodiesterase III inhibitor characterized by several properties . First, olprinone has positive inotropic and vasodilator actions and improves myocardial mechanical efficiency .


Molecular Structure Analysis

The molecular formula of Olprinone is C14H10N4O . Its molecular weight is 250.261 g/mol . The IUPAC name is 5-imidazo [1,2-a]pyridin-6-yl-6-methyl-2-oxo-1 H -pyridine-3-carbonitrile .


Chemical Reactions Analysis

As a phosphodiesterase III inhibitor, Olprinone has been found to have anti-inflammatory effects in addition to its main inotropic and peripheral vasodilatory effects . It improves myocardial mechanical efficiency via elevation of intracellular cAMP levels in both cardiomyocytes and vascular smooth muscle cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of Olprinone include a molecular formula of C14H10N4O and a molecular weight of 250.26 .

Scientific Research Applications

Neuroprotection and Treatment of Spinal Cord Trauma

Olprinone, a phosphodiesterase III inhibitor, has shown promise in treating spinal cord injuries. A study found that Olprinone treatment significantly reduced spinal cord inflammation, tissue injury, and apoptosis in mice after spinal cord trauma. This treatment also ameliorated the recovery of hind-limb function (Esposito et al., 2010).

Cardiovascular Diseases

Olprinone has been primarily used in treating acute heart failure and postoperative acute cardiac insufficiency. Its mechanism involves selectively inhibiting PDE III, increasing cAMP concentrations, and affecting Ca2+ influx in cardiac myocytes and vascular smooth muscle cells. Recent research has also explored its application in pulmonary hypertension, myocardial ischemia/reperfusion injury, and arrhythmias (Xu, Zhang, & Lu, 2018).

Cerebral and Systemic Circulation

Studies have indicated that Olprinone augments cerebral blood flow and improves carotid artery distensibility, potentially preventing cerebral metabolic abnormalities in heart failure. It also exerts differential vasodilatory effects on peripheral vessels based on organ-specific PDE 3 distribution, making it effective in reducing mean aortic and pulmonary artery pressures (Ueda & Mizushige, 2006).

Inflammatory and Ischemia-Reperfusion Injury

Olprinone has shown potential in inhibiting the accumulation of inflammatory cells and inflammatory cytokine production. This ability is linked to its cAMP-increasing properties, providing anti-inflammation effects and organ protection. This makes it a potential agent in preventing ischemia-reperfusion injury in various organs under pathophysiological conditions (Wang Jun-ke, 2011).

Modulation of Cardiac Ion Channels

Research has indicated that Olprinone can stabilize Kv1.5 channel proteins in the endoplasmic reticulum, increasing the density of Kv1.5 channels on the cell membrane. This enhancement of Kv1.5 currents is thought to contribute to the less arrhythmogenic effects of Olprinone (Endo et al., 2015).

Treatment of Diaphragmatic Fatigability

In studies, Olprinone has been effective in treating but not preventing fatigue-induced changes in guinea-ppig diaphragmatic contractility. It significantly improved the force in fatigued diaphragm strips, suggesting its role in enhancing muscle contractility under certain conditions (Uemura et al., 2003).

Hepatosplanchnic Circulation and Mitochondrial Oxidation

In a porcine model of endotoxemia, Olprinone improved hepatic oxygen delivery and consumption, along with mitochondrial oxidation in the liver. These findings imply that Olprinone may have therapeutic effects in restoring systemic and hepatic circulation and mitochondrial function in the liver under stress conditions like endotoxemia (Kuniyoshi et al., 2005).

Multiple Organ Dysfunction Syndrome

A study demonstrated that Olprinone reduced the development of multiple organ failure in mice induced by zymosan. This included attenuation of peritoneal exudation, migration of polymorphonuclear cells, lung, liver, pancreatic injury, renal dysfunction, and mortality, indicating its potential in managing systemic shock and organ dysfunction syndromes (Mazzon et al., 2011).

Acute Respiratory Distress Syndrome

Olprinone showed potential in improving inflammation, apoptosis, and respiratory parameters in an experimental model of ARDS induced by saline lung lavage. It reduced the release of inflammatory mediators, markers of oxidative damage, and improved lung function, suggesting its future use in ARDS therapy (Kosutova et al., 2020).

Myocardial Ischemia-Reperfusion Injury

Olprinone has been found to protect the heart against myocardial infarction in type 2 diabetic rats, mediated by the PI3K-Akt pathway. It improved cardiac function and regulated anti-apoptotic and pro-apoptotic pathways, indicating its effectiveness in cardiac ischemia-reperfusion injury (Matsumoto et al., 2009).

Safety And Hazards

Safety data sheets indicate that Olprinone may cause skin irritation, serious eye irritation, and possibly respiratory irritation . It is very toxic if swallowed . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10/h2-6,8H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAWFIIYTJQOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048461
Record name Olprinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olprinone

CAS RN

106730-54-5
Record name Olprinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106730-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olprinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106730545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olprinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olprinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLPRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8BMI9YGC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 230 ml of N,N-dimethylformamide was dissolved 23.5 g of 4-dimethylamino-3-(imidazo[1,2-a]pyridin-6-yl)-3-buten-2-one. The solution was stirred at 80° to 90° C. for 12 hours, together with 9.48 g of α-cyanoacetamide and 12.2 g of sodium methoxide. After cooling, the solvent was removed by distillation under reduced pressure and 500 ml of water was added to the residue to dissolve it. The solution was washed with 600 ml of chloroform. Next, about 5 ml of acetic acid was added to the aqueous layer to adjust pH to 6.5. Crystals precipitated upon cooling were taken by filtration. After the crystals were washed with water, acetonitrile and then ether, they were dissolved in 200 ml of a 2.5% aqueous sodium hydroxide solution. The solution was treated with activated charcoal. The filtrate was again adjusted to pH of 6.5 with about 7 ml of acetic acid. Crystals precipitated upon cooling were taken by filtration. After the crystals were washed with water, acetonitrile and the ether, they were recrystallized from 100 ml of N,N-dimethylformamide to obtain 13 g of 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridinecarbonitrile.
Quantity
9.48 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olprinone
Reactant of Route 2
Reactant of Route 2
Olprinone
Reactant of Route 3
Reactant of Route 3
Olprinone
Reactant of Route 4
Reactant of Route 4
Olprinone
Reactant of Route 5
Reactant of Route 5
Olprinone
Reactant of Route 6
Reactant of Route 6
Olprinone

Citations

For This Compound
2,180
Citations
K Mizushige, T Ueda, K Yukiiri… - Cardiovascular drug …, 2002 - Wiley Online Library
… Olprinone is a newly developed phosphodiesterase III inhibitor characterized by several properties. First, olprinone has … Second, olprinone augments cerebral blood flow by a direct …
Number of citations: 280 onlinelibrary.wiley.com
T Ueda, K Mizushige - Current vascular pharmacology, 2006 - ingentaconnect.com
… , olprinone reduces mean aortic and pulmonary artery pressures. Additionally, olprinone exerts … With respect to the cerebral circulation, olprinone augments blood flow in the cerebral …
Number of citations: 23 www.ingentaconnect.com
C Crisafulli, E Mazzon, M Galuppo, I Paterniti… - Intensive care …, 2010 - Springer
… action of olprinone (a PDEIII inhibitor) on SAO shock in mice. … Recently, some investigators have reported that olprinone … effects of olprinone on IR-induced intestinal injury in mice. …
Number of citations: 23 link.springer.com
E Esposito, E Mazzon, I Paterniti, D Impellizzeri… - PLoS …, 2010 - journals.plos.org
Background Olprinone hydrochloride is a newly developed compound that selectively inhibits PDE type III and is characterized by several properties, including positive inotropic effects, …
Number of citations: 30 journals.plos.org
R Di Paola, E Mazzon, I Paterniti, D Impellizzeri… - European journal of …, 2011 - Elsevier
… The olprinone administration significantly reduced the: (1) histological evidence of … Based on these findings this study provides the evidence that treatment with olprinone ameliorated …
Number of citations: 34 www.sciencedirect.com
S Dobashi, I Watanabe, R Nakanishi, S Hisatake… - Heart and Vessels, 2020 - Springer
… with milrinone and olprinone. We … the olprinone-treated patients than in the milrinone-treated patients (63% vs. 29%, P = 0.004). We compared the outcomes of milrinone and olprinone …
Number of citations: 10 link.springer.com
C Anas, T Ozaki, S Maruyama… - … journal of urology, 2007 - Wiley Online Library
… Olprinone inhibited the increase in the IL-8 levels resulting from … olprinone has renoprotective properties when applied locally as well as systemically. The results suggest that olprinone …
Number of citations: 12 onlinelibrary.wiley.com
T Genovese, E Mazzon, I Paterniti, E Esposito… - Neuroscience …, 2011 - Elsevier
… olprinone on cerebral ischemia reperfusion injury. In the present study, we examined the detailed mechanisms underlying the inhibitory effects of olprinone … Olprinone was administered …
Number of citations: 23 www.sciencedirect.com
H Oishi, K Takano, K Tomita… - … of Physiology-Lung …, 2012 - journals.physiology.org
… Olprinone has been found to inhibit the sepsis-induced … to examine the benefit of olprinone and colforsin daropate in … We found that olprinone and colforsin daropate mitigated septic …
Number of citations: 49 journals.physiology.org
T Ueda, K Mizushige, K Yukiiri, T Takahashi… - Cerebrovascular …, 2003 - karger.com
… However, little data exist on the effects of olprinone on CBF in heart failure patients. The aim of this study was to evaluate the effects of olprinone on the CBF of patients with New York …
Number of citations: 62 karger.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.